4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid
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Description
CC0651 is an inhibitor of the E2 ubiquitin-conjugating enzyme Cdc34A.
Scientific Research Applications
Glycosidase Inhibitors : Compounds similar to the queried chemical, such as various iminopentitols, have been synthesized and tested as glycosidase inhibitors. These inhibitors have potential applications in treating disorders involving glycosidase enzymes (Godskesen et al., 1996).
Synthesis of Sugar Derivatives : Analogous compounds, like derivatives of L-arabino-heptulosonic acid, have been synthesized for potential applications in the development of new molecules, which may have varied uses including in medicinal chemistry (Hasegawa et al., 1989).
Preparation of Stereoregular Polyamides : Derivatives of L-arabinonic acid have been synthesized as precursors for the production of optically active polyamides. Such compounds could be significant in material sciences and polymer chemistry (Zamora et al., 1996).
Anticancer Research : Related compounds have been synthesized and evaluated for their anticancer properties. This suggests a potential application of similar compounds in the development of new anticancer therapies (Bekircan et al., 2008).
Inhibition of Sialidase from Influenza Virus : Some derivatives of L-arabinonic acid have been investigated as inhibitors of sialidase from the Influenza virus, indicating potential application in antiviral therapies (Driguez et al., 1994).
properties
IUPAC Name |
(2R,3S,4S)-5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCBTNCWNRCBGX-YTQUADARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)[C@@H]([C@H](C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid |
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